molecular formula C12H8N2OS2 B604346 5-(3-Indolylmethylene)rhodanine CAS No. 73855-59-1

5-(3-Indolylmethylene)rhodanine

Katalognummer: B604346
CAS-Nummer: 73855-59-1
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: TZMYVTIZPGJYJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Indolylmethylene)rhodanine is a chemical compound with the molecular formula C12H8N2OS2. It is known for its unique structure, which combines an indole moiety with a rhodanine core.

Vorbereitungsmethoden

The synthesis of 5-(3-Indolylmethylene)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indole-3-carbaldehyde with rhodanine in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds smoothly to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

5-(3-Indolylmethylene)rhodanine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or rhodanine moiety are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.

    Medicine: Research has shown its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(3-Indolylmethylene)rhodanine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

5-(3-Indolylmethylene)rhodanine can be compared with other indole and rhodanine derivatives. Similar compounds include:

Eigenschaften

CAS-Nummer

73855-59-1

Molekularformel

C12H8N2OS2

Molekulargewicht

260.3 g/mol

IUPAC-Name

4-hydroxy-5-(indol-3-ylidenemethyl)-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C12H8N2OS2/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16)

InChI-Schlüssel

TZMYVTIZPGJYJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=S)S3)O)C=N2

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=S)S3)O)C=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.